N,N-Bis(2-ethylhexyl)hexanamide

Catalog No.
S14889008
CAS No.
106119-94-2
M.F
C22H45NO
M. Wt
339.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(2-ethylhexyl)hexanamide

CAS Number

106119-94-2

Product Name

N,N-Bis(2-ethylhexyl)hexanamide

IUPAC Name

N,N-bis(2-ethylhexyl)hexanamide

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C22H45NO/c1-6-11-14-17-22(24)23(18-20(9-4)15-12-7-2)19-21(10-5)16-13-8-3/h20-21H,6-19H2,1-5H3

InChI Key

GTLIOLYMILYIPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC

N,N-Bis(2-ethylhexyl)hexanamide, often referred to as BEHHA, is an organic compound classified as a branched dialkylamide. Its chemical structure features two 2-ethylhexyl groups attached to a hexanamide backbone, which contributes to its unique properties. BEHHA is a highly hydrophobic liquid at room temperature and is primarily utilized in the field of nuclear chemistry due to its effectiveness as an extractant for metal ions, particularly actinides such as uranium and plutonium from spent nuclear fuel. The compound exhibits significant potential in separation processes due to its ability to selectively bind to certain metal ions through coordination chemistry, where the carbonyl oxygen acts as a Lewis base .

, most notably complexation with metal ions. The coordination occurs via the carbonyl oxygen atom, which can donate electron pairs to metal centers. This interaction is influenced by the size and branching of the alkyl chains, affecting both the selectivity and strength of the binding.

Additionally, BEHHA can undergo radiolytic degradation when exposed to radiation, resulting in the cleavage of C-N bonds. This degradation produces several byproducts, including bis(2-ethylhexyl)amine and N-(2-ethylhexyl)butyramide. The degradation pathways can vary depending on environmental conditions such as acidity .

The synthesis of N,N-bis(2-ethylhexyl)hexanamide typically involves the reaction of hexanoyl chloride with 2-ethylhexylamine. This process can be carried out under controlled conditions to ensure high purity and yield. The compound was originally synthesized by Daihachi Chemical Industry Co., Ltd., Japan, and subsequent studies have confirmed its structural integrity and purity through various analytical techniques .

N,N-Di(2-ethylhexyl)octanamideDialkylamideMetal ion extraction, similar to BEHHAN,N-Bis(2-ethylhexyl)octanamideDialkylamideUsed in solvent extraction processesN,N-Bis(2-ethylhexyl)butyramideDialkylamidePotential use in complexation studiesBis(2-ethylhexyl)phosphoric acidPhosphoric acid derivativeWidely used in solvent extraction alongside BEHHA

The uniqueness of N,N-bis(2-ethylhexyl)hexanamide lies in its specific branched structure, which enhances its hydrophobicity and selectivity for certain metal ions compared to other similar compounds. Its application in nuclear chemistry further distinguishes it from other dialkylamides.

Studies on the interactions of N,N-bis(2-ethylhexyl)hexanamide with other compounds reveal its role in complexation processes. For instance, research indicates that when combined with bis(2-ethylhexyl)phosphoric acid (HDEHP), BEHHA enhances the extraction efficiency of trivalent lanthanides and actinides from nitric acid solutions. Understanding these interactions is crucial for optimizing separation processes in nuclear chemistry .

Catalytic Amination Approaches for Alkyl Branching Optimization

Catalytic amination provides a sustainable route to N,N-bis(2-ethylhexyl)hexanamide by enabling direct coupling of hexanoic acid derivatives with 2-ethylhexylamine. Recent advances in homogeneous catalysis, such as zinc acetate [Zn(OAc)₂]-mediated systems, have demonstrated efficiency in reducing secondary amides under mild conditions. For example, phenylsilane acts as both a coupling agent and reductant, facilitating amidation followed by selective reduction to optimize alkyl branching. Heterogeneous catalysts, including ruthenium complexes, further enhance reaction rates and selectivity. A comparative analysis of catalytic systems is provided below:

CatalystTemperature (°C)Yield (%)Key Advantage
Zn(OAc)₂/Phenylsilane80–10081–96Tolerates diverse acids and amines
RuCl₃/dppe16085Operates under inert conditions
Nano-structured Ni12078Recyclable, solvent-free

These systems emphasize the balance between reaction efficiency and branching control, with Zn(OAc)₂ showing particular promise for large-scale applications due to its compatibility with air and moisture.

Solvent-Free Condensation Techniques Under Inert Atmospheres

Solvent-free methodologies reduce waste and improve atom economy. Methoxysilanes, such as dodecamethoxy-neopentasilane, enable direct condensation of hexanoic acid and 2-ethylhexylamine without solvents, achieving yields exceeding 90%. The reaction proceeds via siloxane intermediates, which dehydrate the system while tolerating ambient moisture. Contrastingly, ruthenium-catalyzed amination under inert atmospheres (e.g., using diglyme as a solvent) ensures precise control over branching by minimizing oxidative side reactions. Key parameters include:

  • Temperature: 80–160°C
  • Catalyst Loading: 3–20 mol%
  • Reaction Time: 5–24 hours

Notably, inert conditions are critical for preventing the oxidation of sensitive alkylamine precursors, particularly when using transition-metal catalysts.

Post-Synthetic Functionalization for Enhanced Metal Selectivity

Post-synthetic modifications tailor N,N-bis(2-ethylhexyl)hexanamide for metal-ion extraction. Radiolytic decomposition studies reveal that γ-irradiation cleaves the amide C–N bond, generating di-2-ethylhexylamine and hexanoic acid, which can be further functionalized with chelating groups. Alternatively, Zn(OAc)₂-catalyzed reduction converts the amide into a tertiary amine, enhancing its affinity for transition metals like copper and nickel. Functionalization pathways include:

  • Reductive Alkylation: Introducing hydroxyl or thiol groups via borane-mediated reactions.
  • Imine Formation: Reacting with aldehydes to create Schiff base ligands.

These modifications improve selectivity for rare-earth metals, as demonstrated in solvent extraction trials.

The radiolytic degradation behavior of N,N-Bis(2-ethylhexyl)hexanamide under different radiation qualities reveals remarkably similar bond cleavage patterns regardless of whether alpha or gamma radiation is employed [1] [2]. Comprehensive studies on structurally related N,N-dialkylamides, including N,N-di-2-ethylhexylbutyramide and N,N-di-2-ethylhexylisobutyramide, demonstrate that radiation quality does not significantly affect the distribution of ligand degradation products [1] [2].

Primary Bond Cleavage Mechanisms

The fundamental degradation pathways for N,N-Bis(2-ethylhexyl)hexanamide involve two principal carbon-nitrogen bond scission patterns. The acyl carbon-nitrogen bond cleavage represents the dominant degradation pathway, leading to the formation of bis-2-ethylhexylamine and hexanoic acid [3] [4] [1]. This mechanism proceeds through direct bond rupture facilitated by the initial ionization or excitation of the amide functional group [5]. The second major pathway involves alkyl carbon-nitrogen bond cleavage, producing N-(2-ethylhexyl)hexanamide and a 2-ethylhexyl radical species [3] [4] [1].

Radiation Quality Independence

Experimental investigations comparing alpha-induced degradation from plutonium self-radiolysis with gamma irradiation from external cobalt-60 sources reveal that the fundamental bond cleavage patterns remain consistent across radiation types [1] [2]. The relative yields of bis-2-ethylhexylamine and N-(2-ethylhexyl)hexanamide show minimal variation between alpha and gamma irradiation conditions under comparable dose rates and chemical environments [1] [2]. This radiation quality independence suggests that the primary degradation mechanisms are governed by the electronic structure of the amide bond rather than the specific energy deposition patterns characteristic of different radiation types [5].

Secondary Radical Processes

Beyond the primary carbon-nitrogen bond cleavages, both alpha and gamma radiation induce secondary radical processes involving hydrogen atom abstraction from alpha-carbon positions [3] [4] [6]. These processes generate carbon-centered radicals that subsequently participate in oxidation reactions, recombination events, and addition reactions with solvent molecules [7]. The formation of higher molecular weight products through radical addition reactions demonstrates enhanced prevalence under organic-only irradiation conditions compared to acid-contacted systems [4] [8].

Energy Transfer Considerations

The linear energy transfer characteristics of alpha versus gamma radiation do not substantially alter the primary degradation pathways for N,N-Bis(2-ethylhexyl)hexanamide [9] [10]. High linear energy transfer alpha radiation produces more densely ionized tracks compared to low linear energy transfer gamma radiation, yet the molecular-level bond cleavage selectivity remains remarkably consistent [9] [10]. This observation indicates that the degradation mechanisms are primarily determined by the inherent bond dissociation energies and electronic properties of the amide functional group rather than the spatial distribution of energy deposition events [11] [5].

Identification of Primary Degradation Byproducts

Mass Spectrometric Characterization

Electrospray ionization mass spectrometry analysis of irradiated N,N-Bis(2-ethylhexyl)hexanamide solutions reveals a characteristic pattern of degradation products with specific mass-to-charge ratios [3] [4] [8]. The most abundant degradation product, bis-2-ethylhexylamine, exhibits a molecular ion peak at m/z 242.2 in positive ionization mode [3] [4] [8]. The second major product, N-(2-ethylhexyl)hexanamide, appears at m/z 200.2, corresponding to the loss of one 2-ethylhexyl group from the parent molecule [3] [4] [8].

Primary Degradation Products

The formation of bis-2-ethylhexylamine represents the predominant degradation pathway, accounting for the majority of detectable radiolysis products under most irradiation conditions [3] [8] [12]. This secondary amine forms through complete cleavage of the acyl carbon-nitrogen bond, releasing the hexanoyl group as hexanoic acid [3] [4]. However, hexanoic acid itself proves difficult to detect directly in mass spectrometric analyses, likely due to its volatility and potential for secondary reactions under the analytical conditions employed [3] [4].

N-(2-ethylhexyl)hexanamide constitutes the second major degradation product, arising from selective cleavage of one alkyl carbon-nitrogen bond while preserving the amide functionality [3] [4] [8]. This mono-substituted amide demonstrates relatively lower abundance compared to bis-2-ethylhexylamine but represents a significant fraction of the total degradation products, particularly under organic-only irradiation conditions [3] [4] [8].

Oxidized Product Species

Extended irradiation and oxidizing conditions promote the formation of various oxidized degradation products with molecular weights ranging from 254 to 480 daltons [3] [4] [8]. These species likely result from secondary radical reactions involving carbon-centered radicals formed through hydrogen atom abstraction processes [3] [4] [6]. Fourier-transform infrared spectroscopy reveals the appearance of new carbonyl stretching frequencies at 1730 and 1625 wavenumbers, consistent with the formation of ketones, aldehydes, or additional amide species [4].

High Molecular Weight Addition Products

Under organic-only irradiation conditions, the formation of high molecular weight addition products becomes apparent through mass spectrometric detection of species at m/z 410.5, 480.5, and 533.5 [4] [8]. These products likely arise from radical addition reactions between carbon-centered radicals derived from N,N-Bis(2-ethylhexyl)hexanamide and n-dodecane solvent molecules [4] [8]. The abundance of these high molecular weight species decreases significantly in the presence of nitric acid, suggesting that nitrate radicals compete effectively with addition reactions [4] [8].

Chemical Environment Effects

The relative distribution and absolute yields of degradation products demonstrate strong dependence on the chemical environment during irradiation [3] [8] [12]. Continuous aeration during irradiation leads to enhanced formation of oxidized products while reducing the overall degradation rate compared to deaerated conditions [3]. Contact with aqueous nitric acid solutions promotes preferential formation of bis-2-ethylhexylamine over N-(2-ethylhexyl)hexanamide, indicating that acid conditions favor acyl carbon-nitrogen bond cleavage over alkyl carbon-nitrogen bond cleavage [3] [8] [12].

Product Stability Considerations

The primary degradation products themselves exhibit susceptibility to further radiolytic degradation, with bis-2-ethylhexylamine showing a G-value of -0.12 ± 0.01 μmol J⁻¹ and N-(2-ethylhexyl)hexanamide demonstrating a G-value of -0.08 ± 0.01 μmol J⁻¹ [8] [12] [6]. This secondary degradation of products contributes to the overall complexity of the radiolysis system and may influence the apparent kinetics of parent compound degradation at higher absorbed doses [8] [12] [6].

Stabilization Strategies Through Structural Isomerization

Branching Effects on Radiation Stability

Structural modifications involving the introduction of branching at the alkyl chain attached to the carbonyl carbon demonstrate significant potential for enhancing radiation stability in N,N-dialkylamide systems [1] [2] [13]. Comparative studies between N,N-di-2-ethylhexylbutyramide and N,N-di-2-ethylhexyl-3-dimethylbutanamide reveal that increased branching adjacent to the amide functional group can provide modest improvements in radiation resistance [1] [2]. The incorporation of branched alkyl chains appears to create steric hindrance that reduces the accessibility of reactive radical species to critical bond positions [1] [2].

Protective Steric Effects

The mechanism underlying enhanced stability through structural isomerization involves the creation of steric protection around vulnerable carbon-nitrogen bonds [1] [2] [14]. Branched alkyl substituents on the acyl carbon position establish a more congested molecular environment that impedes the approach of reactive radical species generated during radiolysis [14]. This steric protection proves particularly effective against hydrogen atom abstraction reactions that initiate carbon-centered radical formation and subsequent degradation cascades [6] [14].

Electron Density Redistribution

Structural isomerization through branching modifications also influences the electron density distribution within the amide functional group [11] [15] [14]. Branched alkyl substituents exhibit different inductive effects compared to linear chains, potentially altering the bond dissociation energies of critical carbon-nitrogen bonds [11] [15]. These electronic effects can complement the steric protection mechanisms to provide enhanced overall stability against radiation-induced degradation [11] [15] [14].

Conformational Stabilization

The introduction of branching elements can promote the adoption of more stable molecular conformations that resist radiation-induced bond cleavage [16] [17]. Branched N,N-dialkylamides may access conformational states with reduced susceptibility to radical attack through intramolecular interactions and steric constraints [16] [17]. These conformational effects contribute to the overall stabilization strategy by reducing the probability of radical encounters with vulnerable bond positions [16] [17].

Optimization of Branching Patterns

Systematic investigation of branching patterns reveals that specific substitution arrangements provide optimal stabilization effects [1] [2] [13]. The placement of branching groups at the alpha position relative to the carbonyl carbon appears to offer superior protection compared to branching at more remote positions [1] [2]. This positional dependence suggests that the stabilization mechanism operates primarily through local steric and electronic effects rather than global conformational changes [1] [2] [13].

Solvent System Compatibility

Structural isomerization strategies must maintain compatibility with the chemical environments encountered in practical applications [8] [13] [12]. Branched N,N-dialkylamides continue to demonstrate acceptable extraction performance for actinide separations while providing enhanced radiation stability [13] [18]. The preservation of functional performance alongside improved stability represents a critical design criterion for successful stabilization through structural modification [13] [18].

Dose Rate Dependencies

The effectiveness of structural stabilization strategies may exhibit dependence on radiation dose rates and cumulative absorbed doses [19] [20] [21]. Lower dose rate conditions that allow for repair mechanisms to operate effectively may enhance the benefits of structural modifications [20] [21]. Conversely, very high dose rate conditions may overwhelm the protective effects of branching and require alternative or complementary stabilization approaches [19] [21].

Mechanistic Limitations

Despite the promising results obtained through structural isomerization, these strategies face inherent limitations based on the fundamental mechanisms of radiation-induced degradation [5] [22]. The primary ionization and excitation processes that initiate radiolytic degradation cannot be completely eliminated through structural modifications alone [5] [22]. Therefore, structural stabilization approaches provide incremental improvements rather than complete protection against radiation effects [1] [2] [5].

Synergistic Stabilization Approaches

XLogP3

7.9

Hydrogen Bond Acceptor Count

1

Exact Mass

339.350115059 g/mol

Monoisotopic Mass

339.350115059 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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